molecular formula C15H7Cl3F2N2 B12335139 2,4-Dichloro-1-(4-chlorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole

2,4-Dichloro-1-(4-chlorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole

Cat. No.: B12335139
M. Wt: 359.6 g/mol
InChI Key: ZMNPQZYVFNVDBC-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-(4-chlorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds. This compound is characterized by the presence of two chlorine atoms, one on the imidazole ring and one on the phenyl ring, as well as two fluorine atoms on another phenyl ring. The unique arrangement of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-(4-chlorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of Chlorine and Fluorine Substituents: The chlorination and fluorination of the phenyl rings can be achieved through electrophilic aromatic substitution reactions using reagents such as chlorine gas (Cl2) and fluorine gas (F2) or their respective halogenating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-(4-chlorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, using nucleophiles such as hydroxide ions (OH-) or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2,4-Dichloro-1-(4-chlorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(4-chlorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting cell membrane integrity or inhibiting enzyme function.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole: Lacks the fluorine substituents, which may affect its chemical reactivity and biological activity.

    2,4-Dichloro-1-(4-fluorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole: Contains a fluorine substituent on the phenyl ring instead of chlorine, which may alter its properties.

Uniqueness

The presence of both chlorine and fluorine substituents in 2,4-Dichloro-1-(4-chlorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific biological interactions. These characteristics make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H7Cl3F2N2

Molecular Weight

359.6 g/mol

IUPAC Name

2,4-dichloro-1-(4-chlorophenyl)-5-(2,6-difluorophenyl)imidazole

InChI

InChI=1S/C15H7Cl3F2N2/c16-8-4-6-9(7-5-8)22-13(14(17)21-15(22)18)12-10(19)2-1-3-11(12)20/h1-7H

InChI Key

ZMNPQZYVFNVDBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=C(N=C(N2C3=CC=C(C=C3)Cl)Cl)Cl)F

Origin of Product

United States

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